molecular formula C10H10O4 B096061 (4-Acetylphenyl) methyl carbonate CAS No. 17175-07-4

(4-Acetylphenyl) methyl carbonate

Cat. No.: B096061
CAS No.: 17175-07-4
M. Wt: 194.18 g/mol
InChI Key: IPWVILPNOCHRBP-UHFFFAOYSA-N
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Description

(4-Acetylphenyl) methyl carbonate (systematic name: methyl 2-(4-acetylphenyl)acetate) is an aromatic ester with the molecular formula C₁₁H₁₂O₃ (average mass: 192.21 g/mol) and CAS registry number 20051-06-3 . Key structural features include:

  • A phenyl ring substituted with an acetyl group (-COCH₃) at the para position.
  • A methyl ester (-COOCH₃) linked via a methylene bridge (-CH₂-) to the aromatic ring.

This compound is synthetically valuable as an intermediate in medicinal chemistry, particularly in the development of protease inhibitors and kinase-targeting agents . Its acetyl and ester functional groups enable diverse reactivity, including nucleophilic substitution and hydrolysis.

Properties

CAS No.

17175-07-4

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

(4-acetylphenyl) methyl carbonate

InChI

InChI=1S/C10H10O4/c1-7(11)8-3-5-9(6-4-8)14-10(12)13-2/h3-6H,1-2H3

InChI Key

IPWVILPNOCHRBP-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)OC(=O)OC

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(=O)OC

Synonyms

Carbonic acid 4-acetylphenyl(methyl) ester

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The bioactivity and physicochemical properties of (4-acetylphenyl) methyl carbonate are influenced by substituents on the phenyl ring and ester moiety. Below is a comparative analysis with structurally related compounds:

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Substituents (Phenyl Ring) Key Functional Groups Mass (g/mol) Notable Properties/Activities
This compound C₁₁H₁₂O₃ -COCH₃ (para) Ester (-COOCH₃) 192.21 Intermediate for protease inhibitors; moderate CT-L inhibition
(4-Methylphenyl) acetate C₉H₁₀O₂ -CH₃ (para) Carboxylic acid (-COOH) 149.17 Lower polarity; used in polymer synthesis
Methyl (4-chloro-2-vinylphenyl)acetate C₁₁H₁₁ClO₂ -Cl (para), -CH₂CH₂ (ortho) Ester (-COOCH₃) 210.66 Enhanced electrophilicity due to Cl; used in agrochemicals
5-(4-Acetylphenyl)-furan-2-carbonyl C₁₃H₁₀O₄ -COCH₃ (para), furan Ketone, ester 242.22 High chymotrypsin-like (CT-L) inhibitory activity
N-(4-Acetylphenyl)-2-bromoacetamide C₁₀H₁₀BrNO₂ -COCH₃ (para) Amide (-CONH-), Br 272.10 High reactivity in nucleophilic substitutions; antitumor applications

Functional Group Impact on Reactivity and Bioactivity

Acetyl Group vs. Methyl Group
  • This compound vs. (4-Methylphenyl) acetate :
    • The acetyl group (-COCH₃) increases electron-withdrawing effects , enhancing the compound’s susceptibility to nucleophilic attack compared to the methyl group (-CH₃) .
    • Bioactivity: Acetyl-substituted derivatives show stronger binding to proteasomal targets (e.g., CT-L inhibition IC₅₀: 0.8 μM for compound 26 vs. >10 μM for methyl-substituted analogues) .
Halogen and Heterocyclic Modifications
  • Methyl (4-chloro-2-vinylphenyl)acetate: The chlorine atom increases electrophilicity, improving interactions with cysteine residues in enzyme active sites.
  • 5-(4-Acetylphenyl)-furan-2-carbonyl: The furan ring enhances π-π stacking with aromatic residues in proteasomes, contributing to its superior CT-L inhibition (IC₅₀: 0.5 μM) compared to non-heterocyclic analogues .

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